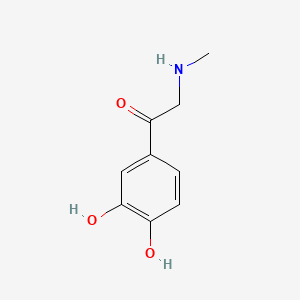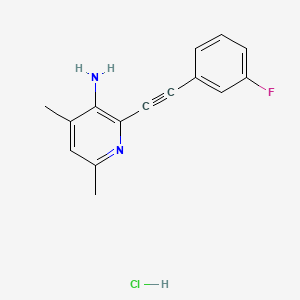
ADX 10059 hydrochloride
Descripción general
Descripción
ADX 10059 hydrochloride, also known as Raseglurant, is a potent and selective negative allosteric modulator of the mGlu5 receptor . The mGlu5 receptor is a G protein-coupled receptor and is a receptor for glutamate, which is a primary neurotransmitter involved in signaling in the central nervous system .
Molecular Structure Analysis
The chemical formula of ADX 10059 hydrochloride is C15H13FN2.HCl . It has a molecular weight of 276.74 . The exact structure can be found in various chemical databases.Physical And Chemical Properties Analysis
ADX 10059 hydrochloride is a yellow solid . It is soluble to 25 mM in water and to 100 mM in DMSO . It should be stored in a desiccated state at room temperature .Aplicaciones Científicas De Investigación
Adsorption Properties and Drug Delivery Systems
Graphene Oxide for Drug Adsorption : Graphene oxide has been studied for its high adsorption capacity, particularly for doxorubicin hydrochloride, an anticancer agent. This research highlights the potential of graphene oxide in minimizing side effects of drugs like doxorubicin hydrochloride by optimizing drug carriers (Wu et al., 2013).
Polymeric Micelles for Drug Delivery : Combinatorial use of natural products like resveratrol and quercetin in polymeric micelles has been explored to mitigate doxorubicin hydrochloride induced cardiotoxicity. This approach shows promise in enhancing the therapeutic efficacy of cancer treatments while reducing side effects (Coté et al., 2015).
Metal-Organic Frameworks for Drug Release : Nanostructures like MIL-100 have been used for the sustainable release of drugs like doxycycline hydrochloride. Such frameworks offer controlled drug release, highlighting their potential in effective drug delivery systems (Taherzade et al., 2017).
Cancer Treatment and Cardiotoxicity
DNA Biomarkers in Cardiomyopathy : Research on Adriamycin (doxorubicin hydrochloride) identified DNA biomarkers that could potentially signal early signs of cardiotoxicity, a common side effect of this cancer treatment drug (Hahm et al., 2003).
Mitigating Cardiotoxicity in Cancer Drugs : Studies have shown that the overexpression of thioredoxin-1 in mice can attenuate adriamycin-induced cardiotoxicity, suggesting a potential pathway to mitigate the cardiac side effects of certain cancer drugs (Shioji et al., 2002).
Polyphosphazene Vesicles for Drug Resistance Reversal : Research has focused on using polyphosphazene vesicles for co-delivery of doxorubicin hydrochloride and chloroquine, aiming to reverse drug resistance and enhance the efficacy of cancer therapy (Xu et al., 2016).
Propiedades
IUPAC Name |
2-[2-(3-fluorophenyl)ethynyl]-4,6-dimethylpyridin-3-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2.ClH/c1-10-8-11(2)18-14(15(10)17)7-6-12-4-3-5-13(16)9-12;/h3-5,8-9H,17H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDXXMGYKLQZXOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1N)C#CC2=CC(=CC=C2)F)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ADX 10059 hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



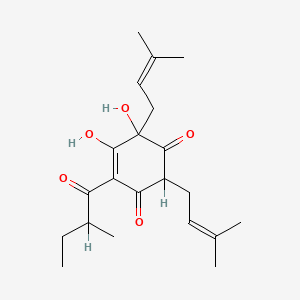
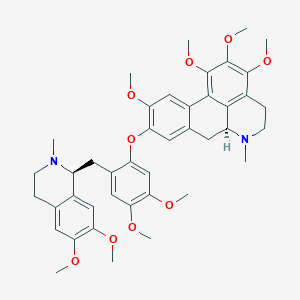
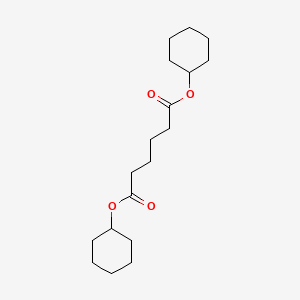
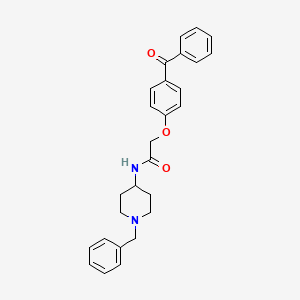
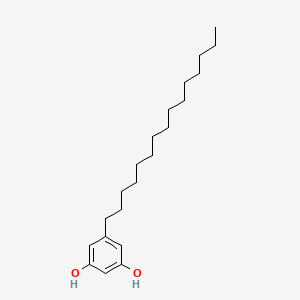
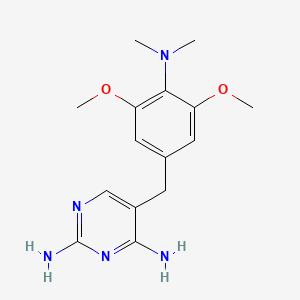
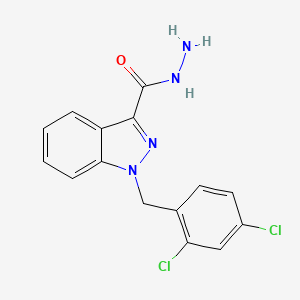
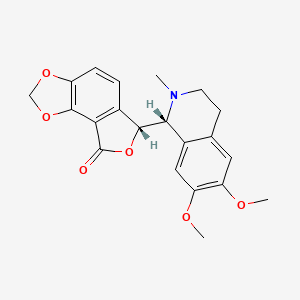
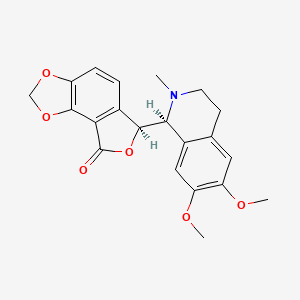
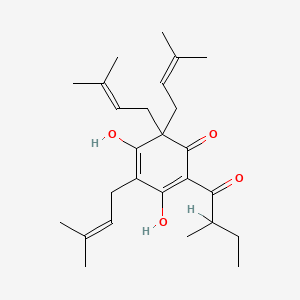
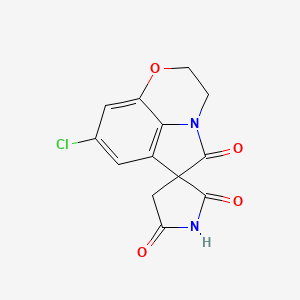
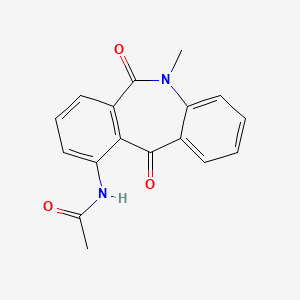
![2-Amino-5-[[amino-[[5-[[[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]amino]methylidene]amino]pentanoic acid](/img/structure/B1665548.png)
